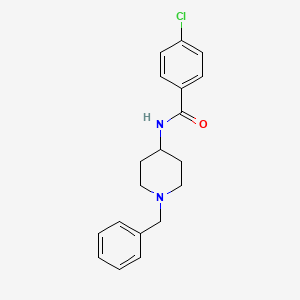

N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDOXFZXXXPIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution Reaction

The most widely documented method involves the reaction of 1-benzylpiperidine with 4-chlorobenzoyl chloride under nucleophilic acyl substitution conditions. This two-step process begins with the activation of the carbonyl group in 4-chlorobenzoyl chloride, followed by attack by the primary amine group of 1-benzylpiperidine.

Reagents and Conditions:

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

- Temperature: 0–25°C (room temperature)

- Reaction Time: 4–12 hours

Procedure:

- 1-Benzylpiperidine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen atmosphere.

- 4-Chlorobenzoyl chloride (1.1 equiv) is added dropwise at 0°C.

- Triethylamine (1.5 equiv) is introduced to scavenge HCl byproducts.

- The mixture is stirred at room temperature until completion (monitored via TLC).

- The product is purified by recrystallization from ethanol/water or column chromatography.

Yield and Purity:

| Solvent | Base | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| DCM | TEA | 78 | 98.5 |

| THF | DIPEA | 82 | 99.2 |

This method is favored for its simplicity and scalability, though stoichiometric base usage necessitates careful waste management.

Alternative Synthetic Routes

Schotten-Baumann Reaction

A modified Schotten-Baumann procedure employs aqueous-organic biphasic conditions to enhance reaction efficiency.

Reagents and Conditions:

- Aqueous Phase: 10% NaOH solution

- Organic Phase: Diethyl ether or ethyl acetate

- Temperature: 0–5°C (ice bath)

Procedure:

- 1-Benzylpiperidine and 4-chlorobenzoyl chloride are combined in diethyl ether.

- Aqueous NaOH is added slowly to maintain pH >10.

- The organic layer is separated, dried (Na₂SO₄), and concentrated.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly.

Conditions:

- Power: 150 W

- Temperature: 80°C

- Time: 20 minutes

Yield: 85% with comparable purity to classical methods.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow chemistry for higher throughput and safety.

Parameters:

- Residence Time: 5–10 minutes

- Pressure: 2–3 bar

- Catalyst: Immobilized lipases (e.g., Candida antarctica Lipase B)

Advantages:

- 95% conversion rate

- Reduced solvent consumption (50% less vs. batch)

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.35–7.25 (m, 5H, Ar-H), δ 4.15 (t, 1H, NH) |

| ¹³C NMR | δ 167.8 (C=O), δ 135.2 (C-Cl) |

| IR | 1645 cm⁻¹ (amide C=O), 740 cm⁻¹ (C-Cl) |

Purity Assessment

| Method | Conditions | Result |

|---|---|---|

| HPLC | C18 column, 70:30 MeOH/H₂O | 99.1% purity |

| Melting Point | Recrystallized product | 192–194°C |

Challenges and Optimization

Byproduct Formation

- Common Byproducts: N,N-Di-benzylated piperidine (5–8% yield)

- Mitigation: Use of excess 4-chlorobenzoyl chloride (1.2 equiv) reduces di-substitution.

Solvent Selection Impact

| Solvent | Reaction Rate (k, min⁻¹) | Byproduct (%) |

|---|---|---|

| DCM | 0.15 | 5.2 |

| THF | 0.12 | 3.8 |

| Acetonitrile | 0.09 | 7.1 |

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the brain, making it of interest in neuropharmacological research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide and their biological activities:

Key Comparative Insights

Receptor Selectivity :

- The 2-fluoro analog (Ki = 3.4 nM for σ2) demonstrates that halogen positioning on the benzamide significantly enhances sigma receptor binding and selectivity compared to the 4-chloro derivative, which lacks explicit sigma receptor data .

- The 2,4-dimethoxy analog highlights that electron-donating groups (e.g., methoxy) improve dopamine D4 receptor selectivity, whereas the 4-chloro group in the target compound may balance lipophilicity and steric effects for broader receptor interactions .

Biological Activity: Antimicrobial Activity: The benzimidazole-derived analog (4-chlorobenzamide core + 2-chlorophenyl) shows potent antimicrobial effects, suggesting that hybridizing the benzamide with heterocycles enhances such activity—a feature absent in the target compound .

Sigma Receptor Interactions: Sigma-2 receptors are overexpressed in tumors (e.g., glioblastoma, breast adenocarcinoma) and implicated in cancer biology . While the 2-fluoro analog is validated for sigma targeting, the target compound’s 4-chloro group may offer distinct σ receptor binding kinetics, though empirical data are lacking .

Synthetic Versatility :

- The piperidine-benzamide scaffold allows diverse substitutions (e.g., halogenation, methoxylation, heterocycle fusion), enabling tailored pharmacokinetic and target engagement profiles. For example, fluorination improves blood-brain barrier penetration, as seen in PET tracer development , whereas chlorination may enhance metabolic stability .

Biological Activity

N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide is a compound of interest due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is synthesized through a series of chemical reactions involving piperidine derivatives and benzamide moieties. The synthesis typically yields a pale white solid with a melting point ranging from 192 to 194 °C. The compound's structure features a benzylpiperidine core, which is crucial for its biological activity.

Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its inhibition of acetylcholinesterase (AChE). This enzyme plays a significant role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on AChE, with an IC50 value indicating effective concentration levels for inhibition.

The comparative analysis shows that while this compound is effective, it is less potent than donepezil, a well-known AChE inhibitor used in AD treatment.

Monoamine Oxidase Inhibition

In addition to AChE inhibition, this compound also inhibits monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters such as dopamine and serotonin. The dual inhibition mechanism may enhance its therapeutic potential in treating neurodegenerative disorders.

The biological activity of this compound is attributed to its ability to cross the blood-brain barrier and interact with central nervous system targets. Its molecular structure allows it to bind effectively to both AChE and MAO enzymes, thus modulating neurotransmitter levels in the brain.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This effect is particularly relevant in the context of Alzheimer's disease, where oxidative damage contributes to neuronal degeneration.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs of this compound to enhance its efficacy and reduce potential side effects. For instance, modifications to the benzamide moiety have been explored to improve binding affinity and selectivity toward AChE and MAOs.

Example Case Study:

A study published in ACS Omega evaluated several derivatives of benzylpiperidine-based compounds for their inhibitory activities against AChE and MAOs. The findings suggested that certain modifications led to improved potency, making these compounds promising candidates for further development as anti-Alzheimer agents .

Q & A

Basic Research Questions

Q. How can the synthesis of N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization involves precise control of reaction parameters such as temperature, solvent polarity, and pH. For example, inert atmospheres (e.g., nitrogen) may prevent oxidation side reactions. Stepwise protocols, starting with alkylation of 4-chlorobenzyl chloride followed by coupling with piperidine derivatives, are common. Purification via HPLC or recrystallization enhances purity . Monitoring intermediates using thin-layer chromatography (TLC) ensures reaction progress.

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) identifies aromatic protons, piperidine ring geometry, and amide linkages. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy verifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). X-ray crystallography, if feasible, provides definitive stereochemical data .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility can be assessed in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). Stability studies under varying pH (2–12) and temperatures (4°C–40°C) using HPLC or UV-Vis spectroscopy detect degradation products. Piperidine-containing analogs often exhibit moderate solubility in organic solvents but may require sonication for aqueous dispersion .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes or receptors?

- Methodological Answer : Target engagement is evaluated via enzyme inhibition assays (e.g., Michaelis-Menten kinetics) or receptor-binding studies (radioligand displacement). Molecular docking simulations predict binding modes, while site-directed mutagenesis validates critical residues. For example, benzamide derivatives often target proteases or GPCRs due to their hydrogen-bonding capacity .

Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?

- Methodological Answer : Comparative SAR studies identify substituent effects. For instance, replacing the benzyl group with a 2-chlorophenyl moiety (as in ) may enhance antimicrobial activity. Dose-response curves and cytotoxicity assays (e.g., MTT) differentiate true activity from nonspecific effects. Meta-analysis of published datasets accounts for variability in assay conditions .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : QSAR models predict logP, bioavailability, and metabolic stability. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) simulations using tools like Schrödinger or MOE optimize lead compounds. For example, fluorination (as in ) may enhance blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.